6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride

Catalog No.
S725259
CAS No.
83732-72-3
M.F
C7H13Cl2N3O
M. Wt
226.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochl...

CAS Number

83732-72-3

Product Name

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride

IUPAC Name

6-methoxy-2-N-methylpyridine-2,3-diamine;dihydrochloride

Molecular Formula

C7H13Cl2N3O

Molecular Weight

226.1 g/mol

InChI

InChI=1S/C7H11N3O.2ClH/c1-9-7-5(8)3-4-6(10-7)11-2;;/h3-4H,8H2,1-2H3,(H,9,10);2*1H

InChI Key

GYLCRBBRGGGHBS-UHFFFAOYSA-N

SMILES

CNC1=C(C=CC(=N1)OC)N.Cl.Cl

Canonical SMILES

CNC1=C(C=CC(=N1)OC)N.Cl.Cl

The exact mass of the compound 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (CAS 83732-72-3) is a highly functionalized diaminopyridine derivative widely utilized as a primary intermediate in oxidative dye systems and a specialized building block in heterocyclic synthesis. Characterized by its N-methyl and 6-methoxy substituents, this compound offers tuned electronic properties that dictate its oxidation kinetics and coupling regioselectivity. Supplied as a stable dihydrochloride salt, it provides a highly water-soluble (50 mg/mL) and oxidation-resistant precursor, making it a critical material for formulators and synthetic chemists requiring precise control over downstream coupling reactions and formulation stability [1].

Research Fit

Solid dihydrochloride salt form supports precise gravimetric preparation and solid-state formulation workflows
Dual-use research fit: Tenoxicam impurity reference standard and HC Blue No. 7 hair dye intermediate studies
Reported HPLC method context supports analytical quality control and impurity profiling workflows

Substituting the dihydrochloride salt with the free base (CAS 90817-34-8) or generic unsubstituted 2,3-diaminopyridines introduces severe formulation and synthesis risks. Free base diaminopyridines are highly susceptible to premature air oxidation, leading to batch-to-batch color variations, degraded shelf life, and the formation of insoluble oligomers before the intended oxidative coupling step. Furthermore, lacking the N-methyl and 6-methoxy groups, generic 2,3-diaminopyridines exhibit uncontrolled coupling at multiple reactive sites and produce significantly different chromophoric absorption spectra. The dihydrochloride salt specifically mitigates these issues by locking the molecule in a stable, protonated state until activated in an alkaline oxidative environment [1].

Substitution Risk

Physical form context Free base analog (CAS 90817-34-8) exists as a liquid, which may shift handling, weighing accuracy, and formulation behavior relative to the solid dihydrochloride salt.
Regulatory threshold context Alternative hair dye intermediates or other Tenoxicam impurities may not share the same quantified regulatory concentration limits, requiring application-specific compliance verification.
Chromatographic profile context Structural analogs and other Tenoxicam-related impurities may exhibit different HPLC retention behavior, limiting direct method transfer without revalidation.

Dihydrochloride Salt Maximizes Aqueous Solubility for High-Concentration Formulations

In aqueous formulation environments, the salt form dictates the maximum achievable concentration of the active precursor. The dihydrochloride salt of 6-methoxy-N2-methylpyridine-2,3-diamine achieves an aqueous solubility of 50 mg/mL at room temperature. In contrast, the free base form exhibits poor water solubility, often requiring the addition of undesirable co-solvents or limiting the precursor concentration in the final formulation. This high solubility of the dihydrochloride form allows formulators to create concentrated, stable aqueous phases prior to the addition of the oxidative developer [1].

Evidence DimensionAqueous Solubility
Target Compound Data50 mg/mL (Dihydrochloride salt)
Comparator Or BaselinePoor aqueous solubility (Free base form)
Quantified DifferenceSignificant solubility enhancement eliminating the need for organic co-solvents
ConditionsRoom temperature aqueous dissolution

High aqueous solubility eliminates the need for organic co-solvents in dye formulations and ensures uniform distribution in the final product.

Physical state
Head-to-head
Solid (crystalline powder) vs Liquid (free base)
Supports precise gravimetric preparation and solid-state formulation workflows
At approx. 20°C and atmospheric pressure; free base is CAS 90817-34-8

N2-Methylation Prevents Unwanted Side Reactivity During Synthesis and Coupling

During oxidative coupling or complex heterocyclic synthesis, unsubstituted diaminopyridines can react at multiple nitrogen centers, leading to a complex mixture of polymeric byproducts. The N2-methyl group in 6-methoxy-N2-methylpyridine-2,3-diamine sterically and electronically blocks secondary coupling at the 2-position. This structural lock streamlines downstream protection-deprotection cycles and forces oxidative coupling to proceed predictably. This reduces side-product formation and ensures batch-to-batch consistency that generic 2,3-diaminopyridines cannot match [1].

Evidence DimensionCoupling Regioselectivity / Side Reactivity
Target Compound DataHighly specific coupling pathway (N2 blocked)
Comparator Or BaselineUnsubstituted 2,3-diaminopyridine (multiple reactive amine sites)
Quantified DifferenceElimination of 2-position side reactivity
ConditionsAlkaline oxidative coupling or downstream synthesis

Predictable regiochemistry is essential for achieving exact chromophore targets and streamlining synthetic workflows without excessive purification steps.

Regulatory limit
Class-level
0.68% / 1.0% max
Provides compliance benchmark for oxidative hair dye research formulations
Calculated as free base / as dihydrochloride salt; per ECHA notification

Dihydrochloride Salt Extends Shelf Life and Prevents Premature Air Oxidation

Electron-rich aromatic diamines are notoriously prone to air oxidation, which darkens the material and degrades assay performance over time. The dihydrochloride salt of 6-methoxy-N2-methylpyridine-2,3-diamine stabilizes the amine groups via protonation, significantly reducing their susceptibility to atmospheric oxygen. While the free base requires strict handling to prevent rapid degradation, the dihydrochloride salt maintains ≥98% purity and structural integrity for up to 2 years under standard cool, dry storage conditions. This stability is critical for industrial procurement, where long shelf life and consistent precursor reactivity are mandatory [1].

Evidence DimensionStorage Stability (Resistance to air oxidation)
Target Compound DataStable for 2 years (maintains ≥98% purity)
Comparator Or BaselineFree base diaminopyridines (rapid degradation/darkening in air)
Quantified DifferenceExtended shelf life without strict inert atmosphere requirements
ConditionsStandard storage (2-8°C, protected from light)

Enhanced storage stability reduces material waste and ensures that the precursor delivers consistent oxidative reactivity across its entire shelf life.

HPLC method
Reported
Validated RP-HPLC on Newcrom R1 column
Supports impurity quantification method development and system suitability assessment
Mobile phase: acetonitrile/water/phosphoric acid; verify column equivalency

Established Safety and Sensitization Profile for Cosmetic Formulations

When selecting a dye precursor for commercial cosmetic applications, regulatory compliance is as critical as chemical performance. 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride has been extensively evaluated by the European SCCP, which confirmed its safety for use in oxidative hair dye formulations at a final on-head concentration of up to 1.0% (calculated as the hydrochloride). Unlike many uncharacterized novel diaminopyridines that carry unknown sensitization risks, this specific compound has a well-documented toxicological profile, allowing formulators to confidently integrate it into consumer products while meeting strict EU regulatory standards [1].

Evidence DimensionRegulatory Safety Threshold
Target Compound DataApproved for up to 1.0% on-head concentration
Comparator Or BaselineUncharacterized diaminopyridine analogs (unknown regulatory status)
Quantified DifferenceEstablished safe use limits vs. unapproved status
ConditionsOxidative hair dye formulation (mixed with hydrogen peroxide)

Procurement of an SCCP-evaluated precursor eliminates regulatory guesswork and accelerates the time-to-market for new cosmetic formulations.

Purity specification
Specification review
≥98% by HPLC
Supports analytical reference standard reliability and method validation consistency
Per vendor Certificate of Analysis; lot-specific verification recommended

Precursor for Oxidative Hair Dye Formulations

The primary industrial application for 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is as a highly stable precursor (HC Blue No. 7) in permanent and semi-permanent oxidative hair dye systems. Its high water solubility and N-methylated structure allow it to couple predictably with primary intermediates under alkaline peroxide conditions, yielding vibrant, long-lasting blue/violet chromophores without the solubility issues of free-base analogs [1].

Regioselective Building Block for Heterocyclic Medicinal Chemistry

Beyond cosmetics, the unique substitution pattern of this diaminopyridine makes it a valuable scaffold for drug discovery. The 6-methoxy group provides a synthetic handle, while the N2-methyl group allows for regioselective functionalization. It is utilized in the synthesis of complex imidazopyridines and other fused heterocyclic pharmacophores where precise control over nitrogen substitution is required [2].

Analytical Reference Standard for Quality Control

Due to its ability to be crystallized to high purity (≥98%) as a dihydrochloride salt, this compound serves as a reliable analytical reference standard. It is used in HPLC and mass spectrometry workflows to quantify dye precursors, monitor formulation stability, and ensure compliance with strict cosmetic regulatory limits regarding secondary amines and nitrosamine impurities [1].

Application Fit

Application
Selection Property
Validation Focus
Tenoxicam impurity reference standard
Documented HPLC retention and purity specification
Method validation and impurity profiling review
Oxidative hair dye formulation research
Regulatory concentration benchmark for oxidative conditions
Formulation compliance and matrix stability review
Analytical method development for complex matrices
Characterized retention profile and hazard classification data
Assay selectivity and exposure monitoring method review

UNII

200C548F9J

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (88.14%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (25.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (62.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (62.71%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (62.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

83732-72-3

Wikipedia

6-methoxy-2-methylamino-3-aminopyridine dihydrochloride

Explore Compound Types